![molecular formula C22H22FN5O2 B10992653 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B10992653.png)
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide
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Overview
Description
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide is a complex organic compound that belongs to the quinazoline and benzimidazole families. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide typically involves multiple steps. The initial step often includes the formation of the quinazoline core, followed by the introduction of the benzimidazole moiety. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Preliminary studies indicate that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study demonstrated that similar quinazolinones effectively inhibited the proliferation of breast cancer cells through the modulation of signaling pathways related to apoptosis and cell survival .
-
Anti-inflammatory Effects
- Research suggests that compounds with a quinazolinone structure can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases.
- Case Study : In vivo models showed that related compounds reduced edema and inflammatory markers in rat models of paw edema, indicating potential therapeutic benefits in treating inflammatory disorders .
-
Antimicrobial Properties
- The compound's structure is conducive to antimicrobial activity. Studies have reported that quinazolinones can exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents.
- Case Study : A series of quinazolinones were tested against various bacterial strains, showing significant inhibitory effects, particularly against Gram-positive bacteria .
-
Antioxidant Activity
- Quinazolinones have been noted for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.
- Case Study : Compounds similar to the target molecule demonstrated significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative damage in cells .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in disease processes.
Pathways: Signaling pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(2-(4-fluoro-phenyl)-2-oxo-ethylsulfanyl)-3-phenyl-3H-quinazolin-4-one
- 4-chloro-7-fluoro-2-methylquinazoline
- 4,6-dichloro-2-methylquinazoline
Uniqueness
What sets 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide apart is its unique combination of the quinazoline and benzimidazole moieties, which may confer distinct biological activities and therapeutic potential.
Biological Activity
The compound 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 407.4 g/mol |
Molecular Formula | C22H22FN5O2 |
CAS Number | 1574411-21-4 |
LogP | 2.8754 |
Polar Surface Area | 57.316 Ų |
Research indicates that this compound may exert its biological effects through multiple pathways, including:
- Inhibition of Enzyme Activity : Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular signaling mechanisms.
- Receptor Interaction : The compound is hypothesized to interact with various receptor types, including G-protein-coupled receptors (GPCRs), which are crucial for mediating physiological responses.
Antimicrobial Properties
A study highlighted the antimicrobial activity of quinazoline derivatives, including this compound, against various bacterial strains. The results indicated a significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound's anticancer properties have been explored in vitro. In a series of assays involving different cancer cell lines, it demonstrated cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Anti-inflammatory Effects
In vivo studies have shown that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests its potential utility in treating conditions characterized by chronic inflammation .
Case Studies
- Study on Antimicrobial Efficacy : A research team evaluated the effectiveness of various quinazoline derivatives, including this compound, against resistant bacterial strains. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anticancer Research : In a recent study published in ACS Infectious Diseases, researchers investigated the effect of this compound on cancer cell proliferation. The results indicated a significant reduction in cell viability and increased apoptosis markers in treated cells .
- Inflammation Model : An animal model assessing the anti-inflammatory effects demonstrated that administration of the compound significantly reduced paw edema in rats, indicating its potential as an anti-inflammatory therapeutic .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the quinazolinone core, followed by functionalization with benzimidazole and acetamide groups. A common approach is to react intermediates like 3-(halophenyl)-4-oxoquinazoline derivatives with methylene-active compounds or amines under reflux conditions. For example, Farag et al. synthesized analogous quinazolinone derivatives by condensing 3-(4-chloro/fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinoline-2-carbaldehyde with amino derivatives, achieving yields of 38–73.5% using ethanol or acetic acid as solvents . Optimization may involve varying catalysts (e.g., p-toluenesulfonic acid) or reaction times (4–6 hours) to improve purity and yield.
Q. Which spectroscopic techniques are critical for structural validation, and how should data discrepancies be resolved?
Key techniques include 1H/13C NMR (to confirm proton environments and carbon frameworks), IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹ and NH/OH groups), and mass spectrometry (for molecular ion validation). For example, in a study of benzimidazole-acetamide derivatives, NMR data confirmed the presence of methylene bridges (δ 4.2–4.5 ppm) and aromatic protons, while IR spectra verified acetamide C=O stretches at 1680–1700 cm⁻¹ . Discrepancies in integration or unexpected peaks may require re-isolation or alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve conformational effects.
Q. How is anti-inflammatory activity evaluated preclinically, and what are key benchmarks for comparison?
Standard assays include carrageenan-induced paw edema (acute inflammation) and cotton pellet granuloma (chronic inflammation) models in rodents. Activity is quantified as percentage inhibition relative to controls (e.g., indomethacin at 78.3% inhibition). For quinazolinone derivatives, acute inhibition ranges from 38–73.5%, with chronic models showing dose-dependent suppression of granuloma mass . Researchers should normalize data to vehicle controls and use ANOVA with post-hoc tests (e.g., Tukey’s) for statistical rigor.
Advanced Research Questions
Q. How do substituent variations (e.g., fluorine, isopropyl groups) influence bioactivity and pharmacokinetics?
Substituents impact lipophilicity (logP), metabolic stability , and target binding . Fluorine at C6 enhances electron-withdrawing effects, potentially improving membrane permeability, while the isopropyl group on the benzimidazole may reduce CYP450-mediated metabolism. In a study of similar compounds, replacing hydrogen with fluorine increased anti-inflammatory activity by 15–20%, likely due to enhanced hydrogen bonding with COX-2 . Computational tools like SwissADME can predict logP and solubility to guide substituent selection.
Q. What computational approaches are suitable for elucidating binding modes and selectivity?
Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) can model interactions with targets like COX-2 or kinases. For example, docking studies of benzimidazole derivatives revealed critical hydrogen bonds between the acetamide carbonyl and Arg120 of COX-2, with hydrophobic interactions from the quinazolinone core . Advanced analyses should include binding free energy calculations (MM-PBSA) and residue decomposition to identify hotspot residues.
Q. How can conflicting data on synthetic yields or bioactivity be systematically addressed?
Contradictions often arise from reagent purity , solvent effects , or assay variability . For yield discrepancies, reproduce reactions using anhydrous solvents and monitor progress via TLC (e.g., silica gel, ethyl acetate/hexane). If bioactivity varies, validate assays with positive controls (e.g., celecoxib for COX-2) and standardize cell lines (e.g., RAW 264.7 macrophages for cytokine profiling). A 2021 study resolved inconsistent anti-inflammatory data by pre-treating compounds with albumin to account for plasma protein binding .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in this chemical series?
SAR requires synthesizing analogs with systematic substituent changes (e.g., halogens, alkyl chains) and testing them in parallel. For instance, replacing the 6-fluoro group with chloro in quinazolinone derivatives reduced activity by 25%, highlighting fluorine’s role in target engagement . Pair experimental data with 3D-QSAR (CoMFA/CoMSIA) to map electrostatic and steric requirements.
Q. How can key pharmacophores be identified and validated experimentally?
Pharmacophore mapping (e.g., using Phase or MOE) typically identifies hydrogen bond acceptors (quinazolinone carbonyl), donors (benzimidazole NH), and hydrophobic regions (isopropyl group). Validation involves synthesizing analogs lacking these features. In a 2023 study, removing the acetamide linker abolished COX-2 inhibition, confirming its role in binding .
Q. Methodological Tables
Table 1. Key Synthetic Parameters for Quinazolinone-Benzoimidazole Hybrids
Table 2. Comparative Anti-Inflammatory Activity of Analogous Compounds
Properties
Molecular Formula |
C22H22FN5O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C22H22FN5O2/c1-13(2)28-19-7-5-4-6-18(19)26-20(28)11-24-21(29)12-27-14(3)25-17-9-8-15(23)10-16(17)22(27)30/h4-10,13H,11-12H2,1-3H3,(H,24,29) |
InChI Key |
LASGLDZBFUKAFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NCC3=NC4=CC=CC=C4N3C(C)C |
Origin of Product |
United States |
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